molecular formula C16H21NO5 B13224211 2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid

2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid

Cat. No.: B13224211
M. Wt: 307.34 g/mol
InChI Key: LVDRHSFDJKZPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid is a complex organic compound that features a furan ring, a tetrahydropyridine ring, and a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Flow microreactor systems have been shown to be efficient and sustainable for such processes .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the tetrahydropyridine ring.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing selective reactions at other sites of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid lies in its combination of a furan ring, a tetrahydropyridine ring, and a BOC protecting group, which provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-yl]acetic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-6-11(7-9-17)13-5-4-12(21-13)10-14(18)19/h4-6H,7-10H2,1-3H3,(H,18,19)

InChI Key

LVDRHSFDJKZPRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

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